双环胺-1'-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unii-K822F84XK4, also known as Unii-K822F84XK4, is a useful research compound. Its molecular formula is C19H33NO2 and its molecular weight is 307.478. The purity is usually 95%.

BenchChem offers high-quality Unii-K822F84XK4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unii-K822F84XK4 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

我已经进行了多次搜索,试图找到关于“双环胺-1'-烯”,也称为“Unii-K822F84XK4”的详细科学研究应用,但不幸的是,可用的信息有限,无法提供对六到八个独特应用的全面分析。

可获得的信息表明,双环胺被用作抗胆碱能和解痉剂,尤其是在治疗或预防与肠易激综合征等疾病相关的胃肠道肌肉痉挛方面 . 它也可能与美芬酸等其他药物一起使用以控制疼痛和身体痉挛 .

作用机制

Target of Action

Dicyclomine-1’-ene, also known as UNII-K822F84XK4, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors are part of the muscarinic acetylcholine receptor family and play a crucial role in various physiological functions, including smooth muscle contraction and glandular secretion .

Mode of Action

Dicyclomine-1’-ene acts as an antagonist at the muscarinic M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . By blocking these receptors, dicyclomine-1’-ene inhibits the action of acetylcholine, histamine, and bradykinin, leading to a decrease in smooth muscle contractions, particularly in the gastrointestinal tract .

Biochemical Pathways

Dicyclomine-1’-ene affects multiple biochemical pathways. It targets both the cAMP pathway and the MAPK cascade . By inhibiting these pathways, dicyclomine-1’-ene can affect various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Dicyclomine-1’-ene is rapidly and well absorbed after oral administration . It has a volume of distribution of 3.65 L/kg, indicating extensive distribution into body tissues . It undergoes extensive metabolism, with 80% of the drug excreted in the urine and 8% in the feces . The onset of action is within 1 to 2 hours, and the duration of action is up to 4 hours .

Result of Action

The primary result of dicyclomine-1’-ene’s action is the relaxation of smooth muscles in the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . It has been shown to inhibit the in vitro growth and virulence factors of the human pathogen Candida albicans .

Action Environment

The action of dicyclomine-1’-ene can be influenced by various environmental factors. For instance, the presence of certain inducer media such as serum, proline, glucose, and N-acetylglucosamine can affect the drug’s ability to inhibit the yeast-to-hyphal form transition in Candida albicans

生化分析

Biochemical Properties

Dicyclomine-1’-ene achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .

Cellular Effects

Dicyclomine-1’-ene is an anticholinergic drug used to relax the smooth muscles of the intestines . It’s duration of action is not especially long as it is usually taken 4 times daily with individual doses of 20-40mg orally or 10-20mg by intramuscular injection . Dicyclomine-1’-ene should not be administered intravenously .

Molecular Mechanism

The mechanism of action of Dicyclomine-1’-ene involves direct antimuscarinic activity of the M1, M3, and M2 receptors; and antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .

Temporal Effects in Laboratory Settings

The duration of action of Dicyclomine-1’-ene is not especially long as it is usually taken 4 times daily with individual doses of 20-40mg orally or 10-20mg by intramuscular injection . Dicyclomine-1’-ene should not be administered intravenously .

Metabolic Pathways

It is known that Dicyclomine-1’-ene targets both cAMP pathway as well as MAPK cascade .

属性

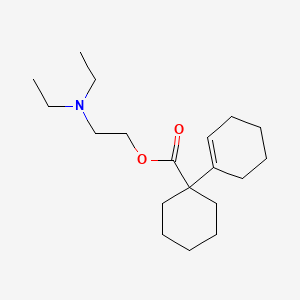

IUPAC Name |

2-(diethylamino)ethyl 1-(cyclohexen-1-yl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h11H,3-10,12-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQNGDNHIZGAKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)C2=CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109158-77-2 |

Source

|

| Record name | Dicyclomine-1'-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109158772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOMINE-1'-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K822F84XK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)